Phosphorodifluoridic acid, lithium salt (1:1)

Overview

Description

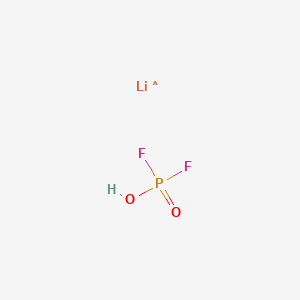

Phosphorodifluoridic acid, lithium salt (1:1) is an inorganic compound with the chemical formula F₂HLiO₂PThis compound is widely used in various scientific and industrial applications, particularly in the field of lithium-ion batteries due to its excellent ionic conductivity and stability .

Preparation Methods

Phosphorodifluoridic acid, lithium salt (1:1) is primarily synthesized through a chemical reaction involving lithium fluoride and phosphorous fluoride in an iron (III) chloride solution. The reaction is carried out under controlled conditions to ensure the purity and stability of the product. The typical preparation method involves the following steps :

Reactants: Lithium fluoride (LiF) and phosphorous fluoride (PF₃).

Reaction Conditions: The reaction is conducted in a closed non-pound steel reaction vessel. The reactants are added to the vessel at room temperature, sealed, and stirred.

Atmosphere: The atmosphere in the reaction vessel is replaced with nitrogen, argon, or helium with a water content of less than 1 ppm.

Temperature and Pressure: The temperature is gradually increased to 100°C, and the pressure is raised to 0.8 MPa.

Filtration and Purification: After the reaction, the temperature is reduced to room temperature, and the insoluble matter is removed by filtration. The product is then purified by distillation under reduced pressure and recrystallized with freshly dried acetone.

Chemical Reactions Analysis

Phosphorodifluoridic acid, lithium salt (1:1) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphorodifluoridic acid, lithium salt (1:1) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphorodifluoridic acid, lithium salt (1:1) involves its role as an electrolyte additive in lithium-ion batteries. It helps in stabilizing the battery reaction by providing ion transport and reducing the volume of lithium hexafluorophosphate. This improves the cycling efficiency and capacity retention of the batteries . In biological systems, lithium compounds are known to inhibit inositol monophosphatase and inositol polyphosphate 1-phosphatase, leading to a deficit in polyphosphoinositide signaling and inhibition of neuronal excitation .

Comparison with Similar Compounds

Phosphorodifluoridic acid, lithium salt (1:1) can be compared with other similar compounds such as:

Lithium hexafluorophosphate (LiPF₆): Commonly used as an electrolyte in lithium-ion batteries, but has higher toxicity and lower thermal stability compared to lithium difluorophosphate.

Lithium tetrafluoroborate (LiBF₄): Another electrolyte additive with good ionic conductivity but less stability in high-temperature conditions.

Phosphorodifluoridic acid, lithium salt (1:1) stands out due to its excellent balance of ionic conductivity, thermal stability, and lower toxicity, making it a preferred choice for various applications .

Biological Activity

Phosphorodifluoridic acid, lithium salt (1:1), commonly referred to as lithium difluorophosphate (LiDFP), is a compound with significant implications in both electrochemistry and biological systems. Its unique chemical properties and interactions make it a subject of interest in various research fields, particularly in battery technology and neuropharmacology.

Lithium difluorophosphate has the molecular formula LiPO₂F₂ and a molecular weight of 107.91 g/mol. It appears as a white crystalline solid and is primarily used as an electrolyte additive in lithium-ion batteries. Its role in forming stable solid electrolyte interphases (SEI) during battery cycling enhances battery performance, particularly under low-temperature conditions .

| Property | Value |

|---|---|

| Chemical Name | Lithium Difluorophosphate |

| CAS Number | 24389-25-1 |

| Molecular Formula | LiPO₂F₂ |

| Appearance | White crystalline solid |

| Purity | >99% |

| Solubility | Yes |

Neuroprotective Effects

Research indicates that lithium salts, including lithium difluorophosphate, possess neuroprotective properties. These effects are attributed to lithium's ability to inhibit glycogen synthase kinase 3 (GSK-3), a key enzyme involved in various cellular processes, including neuroprotection and apoptosis regulation .

Mechanisms of Action :

- Inhibition of GSK-3 : Lithium competes with magnesium for binding sites on GSK-3, leading to its inhibition. This action modulates numerous signaling pathways critical for cell survival and neuroprotection .

- Regulation of Neurotrophins : Lithium treatment has been shown to upregulate neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and regeneration .

- Reduction of Excitotoxicity : By inhibiting NMDA receptor activity, lithium can mitigate excitotoxic damage often seen in neurodegenerative diseases .

Case Study 1: Neuroprotection in Animal Models

A study explored the effects of chronic lithium treatment on rat models subjected to cerebral ischemia. Results demonstrated that lithium administration reduced neuronal loss and improved behavioral outcomes. The mechanism was linked to the inhibition of NMDA receptor-mediated calcium influx and modulation of GSK-3 activity, highlighting the compound's potential therapeutic role in stroke recovery .

Case Study 2: Electrolyte Performance Enhancement

In battery research, the incorporation of lithium difluorophosphate as an electrolyte additive significantly improved the performance metrics of lithium-ion cells. Cells containing 1% LiDFP maintained higher capacity at sub-zero temperatures compared to control cells without the additive. Specifically, at -20 °C, cells with LiDFP retained 71.9% of their initial capacity, while control cells only managed 49.41% .

Safety and Toxicity

Despite its beneficial properties, lithium difluorophosphate must be handled with care due to its potential toxicity:

Properties

InChI |

InChI=1S/F2HO2P.Li/c1-5(2,3)4;/h(H,3,4); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNLHLJYEBEKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].OP(=O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2HLiO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24389-25-1 | |

| Record name | Phosphorodifluoridic acid, lithium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24389-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.